Suberic acid-d12

Beschreibung

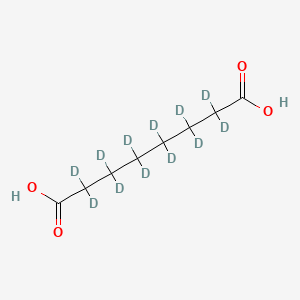

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuteriooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Suberic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Suberic acid-d12 (Octanedioic acid-d12). Given its primary application as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, detailed experimental data on its physical characteristics are not extensively published.[1] This guide synthesizes available information on its non-deuterated analog, Suberic acid, and discusses the anticipated effects of deuteration on these properties.

Core Physical Properties

Data Presentation: Physical Properties of Suberic Acid and this compound

| Property | Suberic Acid (Non-deuterated) | This compound (Deuterated) |

| Molecular Formula | C₈H₁₄O₄[2] | C₈H₂D₁₂O₄[3] |

| Molecular Weight | 174.19 g/mol [2] | 186.27 g/mol [3] |

| Appearance | White crystalline solid[4] | White crystalline solid (expected) |

| Melting Point | 140-144 °C[2] | Expected to be very similar to the non-deuterated form. |

| Boiling Point | 230 °C at 15 mmHg[5] | Expected to be slightly higher than the non-deuterated form. |

| Solubility | Sparingly soluble in water (2.46 g/L); soluble in alcohol.[2] | Expected to have slightly lower solubility in water compared to the non-deuterated form. |

| Acidity (pKa) | pKa1: 4.526, pKa2: 5.498 | Deuteration is known to slightly decrease the acidity of carboxylic acids.[6][7] |

Note on the Effects of Deuteration: The substitution of hydrogen with deuterium typically leads to subtle changes in physical properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular forces. Consequently, the boiling point of this compound may be marginally higher, and its solubility in water slightly lower than that of Suberic acid. Deuteration has been observed to decrease the acidity of carboxylic acids.[6][7]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of crystalline organic acids like this compound.

1. Determination of Melting Point (Capillary Method)

This protocol is based on the standard procedure for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.[4] A narrow melting range is indicative of high purity.

2. Determination of Boiling Point (Reduced Pressure)

Due to the high boiling point of dicarboxylic acids, distillation under reduced pressure is necessary to prevent decomposition.

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed to measure the vapor temperature.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask with boiling chips.

-

Vacuum Application: The system is evacuated to a specific, stable pressure (e.g., 15 mmHg).

-

Heating: The sample is heated gently.

-

Data Recording: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

3. Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a solvent, such as water.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining dissolved this compound is determined.

-

Calculation: The solubility is calculated and expressed as grams of solute per liter of solvent (g/L).

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the physical characterization of a crystalline organic acid like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suberic Acid [drugfuture.com]

- 3. glpbio.com [glpbio.com]

- 4. Initial Melting Method of Suberic Acid - LISKON [liskonchem.com]

- 5. Suberic acid [chembk.com]

- 6. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Suberic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Suberic acid-d12 (Octanedioic acid-d12), a deuterated analog of suberic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis.

Chemical Structure and Properties

This compound is the isotopically labeled form of suberic acid, a naturally occurring dicarboxylic acid. In this compound, all twelve hydrogen atoms on the six methylene groups of the aliphatic chain have been replaced by deuterium atoms. The two acidic protons of the carboxylic acid groups remain as protium.

The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuteriooctanedioic acid .

Chemical Structure of Suberic Acid:

Chemical Structure of this compound:

The key difference between the two structures is the substitution of hydrogen (H) with its heavier isotope, deuterium (D). This isotopic substitution imparts a higher molecular weight to this compound compared to its non-deuterated counterpart, a property that is fundamental to its application in mass spectrometry-based analytical methods.

Physicochemical Properties:

| Property | Suberic Acid | This compound |

| Chemical Formula | C₈H₁₄O₄ | C₈H₂D₁₂O₄ |

| Molecular Weight | 174.19 g/mol | 186.27 g/mol |

| Appearance | Colorless crystalline solid[1] | Not explicitly stated, but expected to be a colorless solid |

| Melting Point | 141–144 °C[1] | Not explicitly stated, but expected to be similar to suberic acid |

| Boiling Point | 230 °C at 15 mmHg[1] | Not explicitly stated, but expected to be similar to suberic acid |

| Solubility in Water | 2.46 g/L[1] | Not explicitly stated, but expected to be similar to suberic acid |

Synthesis of this compound

A relevant and established procedure for the deuteration of a similar dicarboxylic acid, azelaic acid (a C9 dicarboxylic acid), provides a strong basis for a feasible synthetic route to this compound. This method utilizes a metal catalyst in a hydrothermal H/D exchange reaction.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the direct deuteration of suberic acid via a heterogeneous catalytic H/D exchange reaction.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the deuteration of azelaic acid and is expected to be effective for suberic acid with minor modifications.

Materials:

-

Suberic acid

-

10% Platinum on activated carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40% w/w)

-

Hydrochloric acid (HCl), 1 M

-

Celite

Procedure:

-

Reaction Setup: In a high-pressure reactor (e.g., a Parr reactor), combine suberic acid, 10% Pt/C catalyst, and a solution of NaOD in D₂O. The molar ratio of substrate to catalyst and base should be optimized for the reaction.

-

Degassing: Purge the reactor with an inert gas, such as nitrogen, to remove any air.

-

Reaction Conditions: Seal the reactor and heat it to a high temperature (e.g., 220 °C), resulting in elevated pressure. Stir the reaction mixture continuously for an extended period (e.g., 3 days) to ensure complete H/D exchange.

-

Work-up:

-

Cool the reactor to room temperature.

-

Filter the reaction mixture through a plug of Celite to remove the Pt/C catalyst.

-

Wash the catalyst with water.

-

Acidify the aqueous filtrate to a pH of 2 using 1 M HCl. This will precipitate the deuterated suberic acid.

-

-

Purification: The precipitated this compound can be further purified by recrystallization from a suitable solvent to achieve high chemical and isotopic purity.

Quantitative Data (Expected):

Based on similar deuteration reactions of dicarboxylic acids, the following outcomes can be anticipated:

| Parameter | Expected Value |

| Yield | >90% |

| Isotopic Purity (D) | >98% |

| Chemical Purity | >99% |

Applications in Research and Development

This compound serves as a valuable tool in various scientific disciplines:

-

Metabolic Studies: As a stable isotope-labeled tracer, it can be used to investigate the metabolic pathways of dicarboxylic acids in biological systems.

-

Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Quantitative Analysis: It is an ideal internal standard for mass spectrometry-based quantification of suberic acid in biological samples, such as urine and plasma. This is particularly relevant in the diagnosis and monitoring of certain metabolic disorders where dicarboxylic acid levels are elevated.

Conclusion

This compound is a crucial isotopically labeled compound with significant applications in biomedical research and drug development. While a specific, publicly available synthesis protocol is scarce, a robust and high-yielding synthesis can be achieved through catalytic hydrogen-deuterium exchange. The detailed understanding of its structure and a reliable synthetic route are essential for its effective application in advancing scientific knowledge.

References

Isotopic Purity of Commercially Available Suberic Acid-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available suberic acid-d12 (octanedioic acid-d12). This compound is a deuterated analog of suberic acid, a dicarboxylic acid utilized in the synthesis of pharmaceuticals and plastics. In drug development and metabolic research, the isotopic purity of deuterated standards is critical for accurate quantification and mechanistic studies. This document summarizes the isotopic purity data from various commercial suppliers, details the analytical methodologies for its determination, and provides logical workflows for assessing its quality.

Data on Commercially Available this compound

The isotopic and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. It is crucial for researchers to consult the Certificate of Analysis (CoA) for the specific lot they are using. The following table summarizes the publicly available data for this compound from several vendors.

| Supplier | Product Name | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity |

| LGC Standards | 1,8-Octanedioic-d12 Acid | CDN-D-5338 | 98 | min 98% |

| CDN Isotopes | This compound | D-5338 | 98 | Not specified |

| MedChemExpress | This compound | HY-W015300S1 | Not specified on website; CoA required | 98.60% (for a specific batch) |

| GlpBio | This compound | 169397-99-3 | Not specified on website; CoA required | >98.00% |

Note: The chemical purity and isotopic purity are distinct parameters. Chemical purity refers to the percentage of the target molecule (this compound) relative to any non-isotopically labeled impurities. Isotopic purity, specifically the "atom % D," indicates the percentage of deuterium atoms at the labeled positions. For this compound, which has 12 deuterium atoms, an atom % D of 98% means that, on average, 98% of the hydrogen positions that can be deuterated are indeed deuterium.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms (isotopologues).

Methodology:

-

Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). For this compound, negative ion mode is often preferred to form the [M-H]⁻ ion.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range.

-

Data Analysis:

-

The isotopic cluster of the molecular ion is analyzed. For this compound, the most abundant ion should correspond to the fully deuterated molecule.

-

The intensities of the ions corresponding to the d11, d10, d9, etc., isotopologues are measured.

-

The isotopic purity is calculated by taking the ratio of the intensity of the desired deuterated species to the sum of the intensities of all isotopologues in the cluster.

-

Logical Workflow for HRMS Analysis

Caption: Workflow for Isotopic Purity Determination by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information about the structure of the molecule and the location of the deuterium labels.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d6, ensuring the solvent signals do not overlap with analyte signals).

-

¹H NMR Spectroscopy:

-

A high-resolution ¹H NMR spectrum is acquired.

-

The presence of any residual proton signals in the regions where deuterium should be present is quantified.

-

The integral of the residual proton signals is compared to the integral of a known internal standard or a non-deuterated portion of the molecule (if applicable) to calculate the percentage of non-deuterated species.

-

-

²H NMR Spectroscopy:

-

A ²H NMR spectrum is acquired to confirm the presence and location of the deuterium atoms. The chemical shifts in the ²H spectrum will correspond to the positions of deuteration.

-

Logical Relationship for NMR Analysis

Caption: NMR-based Isotopic Purity Assessment.

Conclusion

For researchers and drug development professionals, understanding the isotopic purity of deuterated standards like this compound is paramount for the reliability and accuracy of experimental results. While commercial suppliers provide general specifications, it is best practice to request and carefully review the Certificate of Analysis for each specific lot. Furthermore, in-house verification of isotopic purity using techniques such as high-resolution mass spectrometry and NMR spectroscopy is recommended for critical applications to ensure the highest level of data integrity.

Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Suberic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Suberic acid-d12. Ensuring the chemical and isotopic purity of this deuterated carboxylic acid is paramount for its effective use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic research. This document outlines best practices for storage, handling, and assessing the stability of this compound to maintain its integrity throughout its lifecycle in a research environment.

Core Principles of this compound Stability

This compound, the deuterated form of octanedioic acid, is generally a stable crystalline solid. However, its stability can be influenced by environmental factors such as temperature, moisture, and pH. The primary concerns for deuterated compounds are chemical degradation and isotopic exchange.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes—a phenomenon known as the kinetic isotope effect. While this enhances its utility in certain studies, the deuterium atoms are not impervious to exchange, particularly under certain conditions. For carboxylic acids, deuterium atoms on carbon atoms are generally stable but can be susceptible to exchange under specific pH and temperature conditions, especially if they are adjacent to the carboxyl group.

Recommended Storage Conditions and Stability

To prevent chemical degradation and isotopic dilution, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions and expected stability based on available data.

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -20°C | 3 years | For long-term storage, keep in a tightly sealed container in a freezer. |

| 4°C | 2 years | For intermediate-term storage, refrigeration is suitable. Ensure the container is well-sealed to prevent moisture absorption. | |

| Room Temperature | Short-term storage at room temperature is acceptable for brief periods, such as during shipment or sample preparation. | ||

| In Solvent | -80°C | 6 months | For optimal long-term stability in solution, store in a tightly sealed vial in an ultra-low temperature freezer. Use an appropriate solvent. |

| -20°C | 1 month | For shorter-term storage of solutions, a standard freezer is adequate. Minimize freeze-thaw cycles. |

It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and potentially lead to isotopic exchange or degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways and to assess the intrinsic stability of this compound under various stress conditions. This information is critical for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV/MS system

-

pH meter

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Add an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Add an aliquot of the stock solution to a solution of 3% H₂O₂ to achieve a final concentration of approximately 50-100 µg/mL.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples at specified time points for analysis.

-

-

Photostability:

-

Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent this compound from all potential degradation products.

-

Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent compound. Mass spectrometry can be used to identify the mass of any degradation products and to check for any loss of the deuterium label.

-

Visualization of Workflows

Logical Workflow for Storage and Handling of this compound

Caption: Recommended workflow for the proper storage and handling of this compound.

Incompatible Materials

To maintain the integrity of this compound, avoid contact with the following:

-

Strong oxidizing agents: Can cause degradation of the carboxylic acid functional groups.

-

Strong reducing agents: May react with the carboxylic acid groups.

-

Strong bases: Can deprotonate the carboxylic acid and may catalyze H/D exchange.

-

Protic solvents (especially under non-neutral pH): Can be a source of hydrogen for isotopic exchange. When preparing solutions, use aprotic or deuterated solvents where possible.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and isotopic purity of this compound, leading to more accurate and reliable experimental results.

Deconstructing the Certificate of Analysis for Suberic Acid-d12: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Suberic acid-d12 is a critical document. It provides the essential data to ensure the identity, purity, and quality of the material, which is paramount for its use as an internal standard or tracer in quantitative bioanalytical studies.[1][2] This guide offers an in-depth explanation of the typical data and experimental protocols presented in a CoA for this compound, enabling users to interpret and effectively utilize this vital information.

Quantitative Data Summary

A typical CoA for this compound will present key quantitative data in a structured format. The following tables summarize the critical parameters and provide representative values.

Table 1: Identification and Physical Properties

| Parameter | Specification |

| Chemical Name | Octanedioic acid-d12 |

| Synonyms | This compound |

| Molecular Formula | C₈H₂D₁₂O₄ |

| Molecular Weight | 186.27 g/mol |

| CAS Number | 169397-99-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Quality and Purity Assessment

| Analytical Test | Method | Result |

| Chemical Purity | HPLC/UV | ≥98.0% |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |

| Residual Solvents | ¹H NMR | Conforms to specification |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

Experimental Protocols

The analytical data presented in a CoA are derived from a series of rigorous experiments. Understanding the methodologies behind these tests is crucial for a comprehensive evaluation of the product's quality.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of organic acids like Suberic acid.[3][4][5] It separates the main compound from any non-deuterated or other impurities.

-

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[3][4] For organic acids, a reversed-phase C18 column is common.[3]

-

Mobile Phase: A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: The carboxyl groups in suberic acid allow for detection by UV absorbance, typically at a wavelength around 210 nm.[4]

-

Quantification: The chemical purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a deuterated compound.[6][7][8]

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundance of the deuterated species compared to any residual non-deuterated species is measured.

-

Instrumentation: This analysis can be performed using various mass spectrometers, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Time-of-flight (TOF) mass analyzers are particularly useful for their high resolution, which allows for accurate separation of isotopic peaks.[7]

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The percentage of the fully deuterated molecule (d12) is calculated by comparing its peak intensity to the intensities of lower deuterated species (d0 to d11). Corrections for the natural abundance of isotopes of other elements (e.g., ¹³C) are applied to ensure an accurate determination of deuterium enrichment.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Residual Solvents

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and for detecting the presence of protonated impurities, including residual solvents.[9][10][11]

-

¹H NMR (Proton NMR):

-

Principle: This technique detects the presence of hydrogen nuclei (protons). In a highly deuterated compound like this compound, the ¹H NMR spectrum should show very small signals corresponding to the residual non-deuterated positions. It is also highly effective for identifying and quantifying residual solvents from the synthesis and purification process.

-

Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d) and placed in a strong magnetic field. The response of the hydrogen nuclei to radiofrequency pulses is recorded.

-

-

¹³C NMR (Carbon-13 NMR):

-

Principle: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound will show characteristic peaks for the different carbon atoms in the structure, confirming the overall carbon framework.

-

-

²H NMR (Deuterium NMR):

-

Principle: Deuterium NMR can be used as an alternative technique for structure verification and to determine the deuterium enrichment at specific sites in the molecule, especially for highly deuterated compounds.[10]

-

Visualizing the Workflow and Concepts

To further clarify the processes and relationships involved in the analysis of this compound, the following diagrams are provided.

Caption: Experimental workflow for generating a Certificate of Analysis.

Caption: Relationship between analytical methods and product specifications.

By understanding the data, methodologies, and workflows presented in this guide, researchers can confidently assess the quality of this compound and ensure the integrity of their experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of Suberic Acid-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Suberic acid-d12, a deuterated isotopologue of Suberic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction to this compound

Suberic acid (octanedioic acid) is a naturally occurring dicarboxylic acid. Its deuterated form, this compound (C8H2D12O4), serves as an important internal standard in mass spectrometry-based quantitative analysis due to its chemical similarity to the endogenous analyte and its distinct mass difference. Understanding its mass spectrum is crucial for accurate quantification and interpretation of experimental results.

Predicted Mass Spectrum Data

Due to the limited availability of a publicly accessible, experimentally derived mass spectrum for this compound, the following data is based on the known fragmentation patterns of dicarboxylic acids under electron ionization (EI) and the calculated mass-to-charge ratios (m/z) for the deuterated species. The molecular weight of this compound is 186.27 g/mol .

Predicted Quantitative Fragmentation Data for this compound (Electron Ionization)

| Predicted Fragment Ion | Structure | m/z (amu) | Relative Abundance (%) | Interpretation |

| [M]+• | [C8H2D12O4]+• | 186 | Low | Molecular Ion |

| [M-OD]+ | [C8H2D11O3]+ | 167 | Moderate | Loss of a deuteroxyl radical |

| [M-D2O]+• | [C8H2D10O3]+• | 166 | Moderate | Loss of a neutral deuterium oxide molecule |

| [M-COOD]+ | [C7H2D11O2]+ | 141 | High | Alpha-cleavage with loss of a deuterated carboxyl radical |

| [M-D2O-CO]+• | [C7H2D10O2]+• | 138 | Moderate | Subsequent loss of carbon monoxide |

| [C6D9O2]+ | [C6D9O2]+ | 121 | Moderate | Cleavage of the alkyl chain |

| [C5D7O2]+ | [C5D7O2]+ | 107 | Moderate | Cleavage of the alkyl chain |

| [C4D5O2]+ | [C4D5O2]+ | 93 | Moderate | Cleavage of the alkyl chain |

Experimental Protocols

The following are detailed methodologies for the analysis of dicarboxylic acids like this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for such compounds.

Sample Preparation and Derivatization

For GC-MS analysis, dicarboxylic acids require derivatization to increase their volatility. A common method is silylation.

-

Sample Preparation : To 100 µL of a sample solution containing this compound, add a suitable internal standard if necessary.

-

Drying : Evaporate the solvent completely under a stream of nitrogen gas.

-

Derivatization : Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Reaction : Cap the vial tightly and heat at 70°C for 30 minutes.

-

Analysis : Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

-

Gas Chromatograph (GC) System : Agilent 7890B or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Program :

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Injector :

-

Temperature: 250°C.

-

Injection volume: 1 µL.

-

Mode: Splitless.

-

-

Mass Spectrometer (MS) : Agilent 5977A or equivalent.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 50-500.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of this compound.

Unraveling the Metabolic Fate of Suberic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core metabolic pathways involving suberic acid, a dicarboxylic acid that serves as a key metabolic intermediate and a biomarker for certain metabolic disorders. This document provides a comprehensive overview of its biosynthesis, degradation, and regulatory control, supplemented with detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Introduction to Suberic Acid Metabolism

Suberic acid, an eight-carbon dicarboxylic acid (octanedioic acid), is not typically obtained directly from the diet in significant amounts. Instead, it primarily arises as a metabolic byproduct of fatty acid oxidation.[1][2] Its presence and concentration in biological fluids, such as urine and plasma, can provide valuable insights into the state of fatty acid metabolism, particularly when primary pathways are impaired. Elevated levels of suberic acid are often associated with conditions of fatty acid oxidation disorders, ketosis, and diabetes.[3][4][5]

The metabolic journey of suberic acid involves a complex interplay between two key cellular compartments: the endoplasmic reticulum and peroxisomes. Its synthesis is initiated through the ω-oxidation pathway, an alternative route to the more common β-oxidation of fatty acids. Once formed, suberic acid is subsequently catabolized via peroxisomal β-oxidation.

Biosynthesis of Suberic Acid: The ω-Oxidation Pathway

When the primary mitochondrial β-oxidation pathway of fatty acids is overwhelmed or impaired, the cell utilizes an alternative route known as ω-oxidation, which occurs in the smooth endoplasmic reticulum. This pathway is particularly important for the metabolism of medium-chain fatty acids and becomes more active during periods of high fat intake, fasting, or in pathological states like diabetes.[4][5]

The key enzymatic steps in the ω-oxidation of a monocarboxylic fatty acid to yield a dicarboxylic acid like suberic acid are:

-

ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated by a cytochrome P450 enzyme, specifically from the CYP4A family. This reaction requires NADPH and molecular oxygen.

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.

For suberic acid, the precursor would be an eight-carbon monocarboxylic acid, caprylic acid.

Degradation of Suberic Acid: Peroxisomal β-Oxidation

Once formed, suberic acid is transported to peroxisomes for its degradation. Unlike mitochondrial β-oxidation, which is the primary pathway for most fatty acids, the β-oxidation of dicarboxylic acids predominantly occurs in peroxisomes.[6] This process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle, releasing acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of suberyl-CoA (the activated form of suberic acid) are:

-

Acyl-CoA Oxidase: This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons. Unlike its mitochondrial counterpart, acyl-CoA oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[7][8]

-

Bifunctional Enzyme (L-PBE or D-PBE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the subsequent hydration and oxidation steps.

-

Peroxisomal Thiolase: This enzyme cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a dicarboxylic acid that is two carbons shorter (in this case, adipic acid).

This cycle repeats until the dicarboxylic acid is completely broken down into shorter-chain dicarboxylic acids and acetyl-CoA.

Transcriptional Regulation of Suberic Acid Metabolism

The expression of the key enzymes involved in both the synthesis and degradation of suberic acid is tightly regulated at the transcriptional level, primarily by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[9][10][11] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

-

Regulation of ω-Oxidation: The transcription of the CYP4A genes, which encode the rate-limiting enzymes in ω-oxidation, is induced by PPARα activation.[9][12] This provides a mechanism for the cell to upregulate this alternative fatty acid oxidation pathway when there is an excess of fatty acids.

-

Regulation of Peroxisomal β-Oxidation: PPARα also controls the expression of the genes encoding the enzymes of peroxisomal β-oxidation, including acyl-CoA oxidase, bifunctional enzyme, and thiolase.[13] This coordinated regulation ensures that the capacity for dicarboxylic acid degradation matches its rate of synthesis.

Quantitative Data on Suberic Acid

The concentration of suberic acid in biological fluids is a valuable indicator of metabolic status. While specific enzyme kinetic data for suberic acid metabolism is not extensively documented, urinary excretion levels have been reported in various conditions.

| Parameter | Condition | Matrix | Concentration Range | Reference(s) |

| Urinary Suberic Acid | Healthy/Normal | Urine | 0.7 - 9.3 nmol/mg Creatinine | [3] |

| Urinary Suberic Acid | Fatty Acid Oxidation Disorders (e.g., MCAD deficiency) | Urine | Elevated | [3] |

| Urinary Suberic Acid | Ketosis / Diabetes / Fasting | Urine | Elevated | [3][4][5] |

| Urinary Suberic Acid | Metabolic Syndrome | Urine | Significantly Elevated | [3] |

Note: The provided concentration ranges are for general guidance and may vary depending on the specific analytical method, patient population, and physiological state.

Experimental Protocols

Quantification of Suberic Acid in Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of suberic acid in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

References

- 1. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]

- 3. Suberic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Suberic Acid - NutriStat - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Suberic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor alpha controls the hepatic CYP4A induction adaptive response to starvation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of DNA elements implicated in the regulation of CYP4A1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acyl-CoA thioesterases - auxiliary enzymes in peroxisomal lipid metabolism | Semantic Scholar [semanticscholar.org]

Illuminating Metabolic Pathways and Drug Development: A Technical Guide to the Preliminary Research Applications of Deuterated Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research and pharmaceutical development, the quest for precise tools to trace biochemical pathways and enhance drug efficacy is paramount. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, have emerged as powerful assets in this pursuit. Among these, deuterated dicarboxylic acids are proving to be particularly valuable. Their role as metabolic tracers and their potential to modulate pharmacokinetic properties offer significant advantages in understanding disease states and designing novel therapeutics. This technical guide provides an in-depth overview of the preliminary research applications of deuterated dicarboxylic acids, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical processes.

Deuterated Dicarboxylic Acids as Metabolic Tracers

The substitution of hydrogen with deuterium creates a "heavy" molecule that can be readily distinguished by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. This isotopic labeling allows researchers to track the metabolic fate of dicarboxylic acids in complex biological systems.

Tracing the Tricarboxylic Acid (TCA) Cycle with Deuterated Precursors

While direct studies with deuterated dicarboxylic acids are emerging, a significant body of research has utilized deuterated precursors, such as acetate, to probe the dynamics of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism where dicarboxylic acids are key intermediates.

A notable application is Deuterium Metabolic Imaging (DMI), a non-invasive technique that maps the metabolism of deuterated substrates in vivo. In a study investigating hepatic TCA cycle fluxes, lean and fatty liver model rats were infused with sodium acetate-d3.[1][2][3][4] The subsequent uptake of deuterated acetate and the appearance of its downstream metabolite, glutamate/glutamine (Glx), were monitored over time.

Quantitative Data from Deuterium Metabolic Imaging with Sodium Acetate-d3 [1][2]

| Parameter | Lean Liver (AUC in mM/min⁻¹) | Fatty Liver (AUC in mM/min⁻¹) |

| Intrahepatic Acetate Uptake | 605.1 ± 119.9 | 717.9 ± 131.1 |

| Glutamate/Glutamine (Glx) Production | 136.7 ± 41.7 | 113.6 ± 23.8 |

AUC: Area Under the Curve, representing the cumulative concentration over the study period.

This data demonstrates the feasibility of using a deuterated precursor to quantify metabolic fluxes in different physiological states.

dot

Applications in Pharmacokinetic and Drug Metabolism Studies

Deuteration can significantly alter the metabolic profile of a molecule, a phenomenon known as the kinetic isotope effect. This principle is harnessed in drug development to improve the pharmacokinetic properties of drug candidates.

Metabolism and Pharmacokinetics of Deuterated Di-2-(ethylhexyl) Adipate (DEHA)

A study in human volunteers investigated the metabolism and pharmacokinetics of deuterium-labeled di-2-(ethylhexyl) adipate ([2H10]DEHA), a plasticizer.[5] Following oral administration, the parent compound was not detected in plasma, indicating rapid metabolism. However, several deuterated metabolites were identified and quantified in urine.

Urinary Metabolites of [2H10]DEHA in Humans [6]

| Metabolite | Average Percentage of Administered Dose |

| [2H5]2-ethylhexanoic acid (EHA) conjugate | 8.6% |

| [2H5]2-Ethyl-5-hydroxyhexanoic acid | \multirow{3}{*}{3.5% (combined)} |

| [2H5]2-ethylhexanedioic acid | |

| [2H5]2-ethyl-5-keto-hexanoic acid | |

| [2H5]2-ethylhexanol |

These findings provide crucial insights into the metabolic pathways of DEHA and demonstrate the utility of deuteration in elucidating the fate of xenobiotics in the human body. The replacement of hydrogen with deuterium can slow down metabolic processes at the site of deuteration, potentially leading to a longer half-life and improved therapeutic window for a drug.[7]

dot

Experimental Protocols

General Synthesis of α-Deuterated Dicarboxylic Acids

A practical and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the use of corresponding malonic acids.[8][9]

Protocol:

-

Hydrogen/Deuterium Exchange: The malonic acid derivative is subjected to hydrogen/deuterium exchange in the presence of deuterium oxide (D₂O). This step replaces the acidic α-hydrogens with deuterium.

-

Decarboxylation: The deuterated malonic acid is then heated, leading to decarboxylation and the formation of the α-deuterated carboxylic acid.

This method is advantageous as it is mild, efficient, and does not require organic solvents or other additives.[8][9] The resulting deuterated dicarboxylic acids can be further transformed into other labeled compounds like alcohols, aldehydes, and esters.

dot

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of deuterated dicarboxylic acids in biological samples.[10][11]

General Protocol:

-

Internal Standard Addition: A known amount of a deuterated internal standard is added to the biological sample (e.g., urine, plasma) to account for variations during sample preparation and analysis.

-

Extraction: The organic acids are extracted from the aqueous sample using an organic solvent (e.g., ethyl acetate) after acidification.

-

Derivatization: The extracted acids are converted into volatile derivatives (e.g., trimethylsilyl esters) to improve their chromatographic properties. This is typically achieved by reacting the dried extract with a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of the analyte and its deuterated internal standard.

Conclusion and Future Directions

The preliminary research applications of deuterated dicarboxylic acids highlight their immense potential in advancing our understanding of metabolism and in the development of safer and more effective drugs. As metabolic tracers, they provide a window into the intricate workings of biochemical pathways like the TCA cycle. In pharmacology, the strategic incorporation of deuterium can fine-tune the pharmacokinetic profiles of drug candidates.

Future research will likely focus on the synthesis and application of a wider range of deuterated dicarboxylic acids to probe other metabolic pathways. The continued development of sensitive analytical techniques like DMI and high-resolution mass spectrometry will further enhance the utility of these powerful research tools. The insights gained from these studies will undoubtedly contribute to the development of novel diagnostic and therapeutic strategies for a variety of metabolic and other diseases.

References

- 1. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. deuterium-metabolic-imaging-enables-the-tracing-of-substrate-fluxes-through-the-tricarboxylic-acid-cycle-in-the-liver - Ask this paper | Bohrium [bohrium.com]

- 5. Frontiers | Development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) using in silico, in vitro and human biomonitoring data [frontiersin.org]

- 6. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. scispace.com [scispace.com]

- 11. metbio.net [metbio.net]

Methodological & Application

Application Note: Quantitative Analysis of Suberic Acid in Biological Matrices using Suberic Acid-d12 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, a C8 dicarboxylic acid, is a metabolic intermediate that has been implicated in various physiological and pathological processes, including inborn errors of metabolism. Accurate quantification of suberic acid in biological samples such as plasma, urine, and tissue homogenates is crucial for clinical diagnostics and biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for this purpose. The use of a stable isotope-labeled internal standard, such as Suberic acid-d12, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of suberic acid using this compound as an internal standard.

Principle

The method involves the addition of a known amount of this compound to the biological sample. The suberic acid and its deuterated internal standard are then extracted from the sample matrix. Due to their low volatility, dicarboxylic acids require derivatization to increase their volatility for GC analysis.[3][4] In this protocol, a two-step derivatization process is employed: methylation followed by silylation. The resulting derivatives are then analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte (suberic acid derivative) to the internal standard (this compound derivative).

Materials and Reagents

-

Suberic acid (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), acetyl chloride, or Boron trifluoride-methanol solution (BF3-MeOH)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Biological matrix (e.g., plasma, urine)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of suberic acid in 10 mL of methanol.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of suberic acid by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol.

-

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma, urine) in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Deproteinization (for plasma/serum): Add 400 µL of ice-cold methanol to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube.

-

Extraction:

-

Acidify the sample (or supernatant) to pH ~2 with 1M HCl.

-

Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

-

-

Drying and Evaporation:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization

-

Methylation:

-

To the dried residue, add 100 µL of 1.25 M HCl in methanol (or 50 µL of 14% BF3-MeOH).[5]

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Evaporate the reagent to dryness under a gentle stream of nitrogen.

-

-

Silylation:

-

To the dried methylated sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.[3]

-

Cap the tube tightly and heat at 70°C for 60 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Interface Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (Hypothetical m/z values for di-TMS derivatives of dimethyl esters):

-

Suberic Acid: Quantifier ion (e.g., m/z related to the molecular ion or a major fragment), Qualifier ion.

-

This compound: Quantifier ion (shifted by +12 amu or a corresponding fragment shift), Qualifier ion.

-

-

Data Presentation

Calibration Curve

A calibration curve is constructed by analyzing the derivatized working standard solutions containing a constant concentration of the internal standard. The peak area ratio of suberic acid to this compound is plotted against the concentration of suberic acid.

| Concentration (µg/mL) | Peak Area (Suberic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,987 | 1.016 |

| 25 | 380,876 | 149,876 | 2.541 |

| 50 | 755,432 | 150,543 | 5.018 |

| 100 | 1,510,987 | 149,999 | 10.073 |

Linear Regression: y = 0.100x + 0.005 (R² > 0.99)

Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (%Recovery) | 92 - 108% |

| Matrix Effect | Minimal due to internal standard |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of suberic acid.

Caption: Rationale for using an internal standard in quantitative analysis.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of suberic acid in biological matrices using this compound as an internal standard with GC-MS. The detailed steps for sample preparation, derivatization, and analysis, along with the provided quantitative data and validation parameters, offer a reliable framework for researchers in clinical and biomedical fields. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for meaningful biological interpretation.

References

Protocol for the Quantification of Fatty Acids in Biological Matrices using Suberic Acid-d12 by LC-MS/MS

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acids in biological samples is essential for understanding their physiological and pathological significance in various research areas, including drug development and disease biomarker discovery. This application note provides a detailed protocol for the sensitive and specific quantification of fatty acids in biological matrices, such as plasma and cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Suberic acid-d12 as an internal standard to ensure high accuracy and reproducibility.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium formate, this compound, Fatty acid standards

-

Consumables: C18 solid-phase extraction (SPE) cartridges, autosampler vials, pipettes, and tips.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of fatty acids from complex biological samples.[1]

-

Sample Pre-treatment:

-

For plasma samples, acidify with 2% formic acid in water.

-

For cell lysates, perform protein precipitation with cold methanol containing the internal standard, this compound. Centrifuge to pellet the protein debris.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Wash with 1 mL of 50% methanol in water to remove less hydrophobic impurities.

-

-

Elution:

-

Elute the fatty acids with 1 mL of acetonitrile.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

Reversed-phase liquid chromatography is the method of choice for separating fatty acids based on their hydrophobicity.[2][3][4]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.

-

Injection Volume: 5 µL.

-

Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain fatty acids.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification of fatty acids.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each fatty acid and the internal standard. The precursor ion is typically the deprotonated molecule [M-H]⁻.

Data Presentation

The following table summarizes representative quantitative data for a selection of fatty acids.

| Fatty Acid | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) |

| Palmitic acid (C16:0) | 8.2 | 255.2 | 255.2 | 5 | 1000 |

| Stearic acid (C18:0) | 9.5 | 283.3 | 283.3 | 5 | 1000 |

| Oleic acid (C18:1) | 9.1 | 281.3 | 281.3 | 10 | 2000 |

| Linoleic acid (C18:2) | 8.7 | 279.2 | 279.2 | 10 | 2000 |

| Arachidonic acid (C20:4) | 7.9 | 303.2 | 303.2 | 2 | 500 |

| This compound (IS) | 6.5 | 185.1 | 145.1 | - | - |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for fatty acid quantification.

Fatty Acid Beta-Oxidation Pathway

Caption: Overview of the fatty acid beta-oxidation pathway.

References

Application of Suberic Acid-d12 in Metabolomics Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Suberic acid, an eight-carbon dicarboxylic acid, is a key metabolite in fatty acid metabolism. Elevated levels of suberic acid in biological fluids can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCAD).[1] The use of stable isotope-labeled internal standards is a well-established method to enhance the accuracy and reliability of quantitative metabolomics studies. Suberic acid-d12, a deuterated analog of suberic acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. Its chemical and physical properties are nearly identical to endogenous suberic acid, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation by mass spectrometry.

This document provides detailed application notes and protocols for the use of this compound in metabolomics research, focusing on its application as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Applications

The primary application of this compound in metabolomics research is as an internal standard for the accurate quantification of endogenous suberic acid. The use of a stable isotope-labeled internal standard corrects for variability that can be introduced during sample preparation, such as extraction inefficiencies, and for matrix effects in the mass spectrometer ion source.

Key applications include:

-

Biomarker Discovery and Validation: Quantifying suberic acid levels in clinical and preclinical studies to investigate its role as a biomarker for metabolic diseases.

-

Drug Development: Assessing the effect of drug candidates on fatty acid metabolism by monitoring changes in suberic acid concentrations.

-

Metabolic Flux Analysis: While less common for dicarboxylic acids, deuterated substrates can be used to trace metabolic pathways. Conceptually, this compound could be used to investigate the downstream metabolism of suberic acid.

Quantitative Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reproducible quantitative data. Below is a summary of typical quantitative performance data that can be achieved with an optimized LC-MS/MS method.

| Parameter | Value | Notes |

| Linear Range | 0.1 - 1000 ng/mL | The range over which the assay is accurate and precise. |

| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%CV) | < 15% | The coefficient of variation for repeated measurements. |

| Accuracy (%RE) | 85 - 115% | The percentage of the true value that is measured. |

| Recovery | > 90% | The efficiency of the extraction process. |

Experimental Protocols

Protocol 1: Quantification of Suberic Acid in Human Plasma using this compound as an Internal Standard

This protocol describes a method for the extraction and quantification of suberic acid from human plasma using LC-MS/MS with this compound as an internal standard. Due to the polar nature of dicarboxylic acids, a derivatization step is included to improve chromatographic retention and ionization efficiency.

Materials:

-

Suberic acid

-

This compound

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of suberic acid (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the suberic acid stock solution, prepare a series of calibration standards ranging from 0.1 to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

-

-

Sample Preparation and Extraction:

-

To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Sample Clean-up (Optional, if needed):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the derivatized suberic acid with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate suberic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Suberic acid (derivatized): Precursor ion > Product ion (to be determined based on the derivative)

-

This compound (derivatized): Precursor ion > Product ion (to be determined based on the derivative)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

-

-

Data Analysis:

-

Integrate the peak areas for both suberic acid and this compound.

-

Calculate the peak area ratio (suberic acid / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of suberic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of suberic acid in plasma.

Conceptual Metabolic Tracing of Suberic Acid

Caption: Conceptual pathway for tracing this compound metabolism.

References

Application Notes and Protocols: Quantitative Analysis of Suberic Acid in Plasma Samples using Suberic acid-d12 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, an eight-carbon dicarboxylic acid, is a metabolite that can be found in plasma and urine. Elevated levels of suberic acid in biological fluids may be indicative of certain metabolic disorders, including fatty acid oxidation defects.[1][2] Accurate and precise quantification of endogenous suberic acid is crucial for clinical research and diagnostic purposes.

This document provides a detailed, step-by-step guide for the preparation and analysis of plasma samples for the quantification of suberic acid. The method employs a stable isotope-labeled internal standard, Suberic acid-d12, to ensure high accuracy and reproducibility. The protocol involves protein precipitation from plasma, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers in drug development and clinical diagnostics who require a robust and reliable bioanalytical workflow.

Principle of the Method

The quantitative analysis of suberic acid in plasma is based on the principle of stable isotope dilution using LC-MS/MS. A known concentration of this compound, which is chemically identical to suberic acid but has a different mass due to the deuterium labels, is spiked into the plasma sample. This internal standard co-elutes with the endogenous suberic acid during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte (suberic acid) to the internal standard (this compound), the concentration of suberic acid in the original plasma sample can be accurately determined. This approach effectively corrects for variations in sample preparation, injection volume, and matrix effects.

The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis:

Figure 1. Logical workflow for quantitative analysis using an internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Suberic acid (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free, with appropriate anticoagulant, e.g., K2-EDTA)

-

-

Equipment:

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifuge capable of reaching at least 14,000 x g

-

1.5 mL polypropylene microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

-

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. This compound (Internal Standard) Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the weighed standard in methanol to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C. Based on available information, the stock solution is stable for at least one month when stored at -20°C and for up to six months at -80°C.

4.1.2. This compound Working Solution (10 µg/mL)

-

Dilute the 1 mg/mL stock solution of this compound with 50:50 (v/v) methanol:water to a final concentration of 10 µg/mL.

-

Prepare this working solution fresh daily.

4.1.3. Suberic acid Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of suberic acid.

-

Dissolve the weighed standard in methanol to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

4.1.4. Suberic acid Working Solutions for Calibration Curve

-

Prepare a series of working solutions by serially diluting the 1 mg/mL suberic acid stock solution with 50:50 (v/v) methanol:water to cover the expected physiological concentration range.

Preparation of Calibration Curve and Quality Control Samples

-

Prepare calibration standards by spiking the appropriate suberic acid working solutions into drug-free human plasma to achieve a final concentration range (e.g., 0.1 to 10 µg/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.